4-Fluorobenzo[d]thiazol-2(3H)-one
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Overview
Description
4-Fluorobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a fluorine atom at the fourth position of the benzene ring fused with a thiazole ring
Mechanism of Action
Target of Action
Similar compounds, such as benzo[d]thiazole-2-thiol derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Mode of Action
Related compounds have been found to inhibit the lasb system, a quorum-sensing pathway in pseudomonas aeruginosa . This suggests that 4-Fluorobenzo[d]thiazol-2(3H)-one may interact with its targets to disrupt bacterial communication and coordination .
Biochemical Pathways
Related compounds have been shown to inhibit the lasb system, a key quorum-sensing pathway in pseudomonas aeruginosa . This inhibition disrupts bacterial communication and coordination, potentially affecting downstream behaviors such as biofilm formation and virulence production .
Result of Action
Related compounds have been shown to inhibit bacterial communication and coordination, potentially affecting behaviors such as biofilm formation and virulence production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]thiazol-2(3H)-one typically involves the cyclization of 2-aminothiophenol derivatives with appropriate fluorinated reagents. One common method includes the reaction of 2-amino-5-fluorobenzenethiol with carbon disulfide in the presence of a base such as potassium hydroxide, followed by oxidation to form the desired benzothiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
4-Fluorobenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 2-Amino-5-fluorobenzothiazole
- 6-Fluorobenzo[d]thiazol-2-amine
- 4-Fluorobenzo[d]thiazole-2-thiol
Comparison: 4-Fluorobenzo[d]thiazol-2(3H)-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other benzothiazole derivatives, it may exhibit distinct pharmacokinetic properties and a different spectrum of biological activities .
Properties
IUPAC Name |
4-fluoro-3H-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATZDQKTHRRJKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=O)N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493849 |
Source
|
Record name | 4-Fluoro-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63754-97-2 |
Source
|
Record name | 4-Fluoro-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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